N-(2,4-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Overview
Description
N-(2,4-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves the reaction of 2,4-dimethylaniline with a suitable acylating agent, followed by cyclization and oxidation steps. Common reagents used in these reactions include acetic anhydride, catalysts like Lewis acids, and oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoxaline derivative, while reduction could produce a more saturated amine compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- N-(2,4-dimethylphenyl)-2-(3-oxodecahydroisoquinolin-2-yl)acetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These unique properties could make it more effective in certain applications or provide a different spectrum of activity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-11-7-8-13(12(2)9-11)20-17(22)10-16-18(23)21-15-6-4-3-5-14(15)19-16/h7-9,14-16,19H,3-6,10H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQYIYNJXCSCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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